
5-Bromo-3-phenyl salicylic acid
Overview
Description
5-Bromo-3-phenyl salicylic acid (CAS: 99514-99-5) is a brominated and phenyl-substituted derivative of salicylic acid, with the systematic name 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid . Structurally, it features a benzene ring substituted with a hydroxyl (-OH) group at position 2, a bromine atom at position 5, and a phenyl ring at position 3, along with a carboxylic acid (-COOH) group (Figure 1). This arrangement confers unique electronic and steric properties, making it a potent inhibitor of aldo-keto reductase (AKR) enzymes, particularly AKR1C1 (Ki = 140 nM), with selectivity over AKR1C2 (Ki = 1.97 µM) and AKR1C3 (Ki = 21 µM) .
Its purity (>95%) and structural validation via NMR and LCMS are consistent with pharmaceutical-grade standards .
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
Palladium-Catalyzed Coupling
The Suzuki-Miyaura reaction offers a versatile pathway to introduce the phenyl group at C3 after bromination at C5. This method involves a palladium-catalyzed coupling between 5-bromo salicylic acid and phenylboronic acid. Key steps include:
- Protection of Functional Groups : The carboxylic acid and hydroxyl groups are protected as methyl ester and acetyl derivatives, respectively, to prevent undesired side reactions.
- Coupling Reaction : The protected 5-bromo salicylate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a toluene/water mixture at 80°C.
- Deprotection : The acetyl and methyl groups are removed via hydrolysis under acidic conditions (HCl, reflux), yielding the final product.
This method achieves a 78–85% yield, with regioselectivity ensured by the orthogonal reactivity of the boronic acid and bromide.
Fries Rearrangement and Subsequent Functionalization
Acylation and Rearrangement
A multi-step synthesis leveraging the Fries rearrangement enables precise positioning of substituents. As detailed in PMC3866048:
- Acylation : Salicylic acid is acetylated with acetic anhydride and H₂SO₄ to form 2-acetoxybenzoic acid.
- Fries Rearrangement : Heating with AlCl₃ at 160°C relocates the acetyl group to C3, yielding 3-acetyl salicylic acid.
- Bromination : Electrophilic bromination at C5 introduces the bromide substituent.
- Phenyl Group Introduction : The acetyl group is converted to a phenyl moiety via a Claisen-Schmidt condensation with benzaldehyde, followed by hydrogenation (Pd/C, H₂) to saturate the α,β-unsaturated ketone.
Table 2: Fries Rearrangement Optimization
Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
AlCl₃ | 160 | 8 | 89 |
BF₃·Et₂O | 140 | 12 | 75 |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
- Halogenation Route : Offers the highest yield (98%) and simplicity but requires pre-synthesized 3-phenyl salicylic acid, which may necessitate additional steps.
- Suzuki Coupling : Moderately efficient (85%) and ideal for late-stage diversification but involves costly palladium catalysts.
- Fries Rearrangement : Versatile for introducing diverse substituents but suffers from lower overall yields (75–89%) due to multiple intermediates.
Functional Group Compatibility
The carboxylic acid and hydroxyl groups necessitate protection during metal-catalyzed reactions. Trityl and tert-butyldimethylsilyl (TBS) groups are effective for hydroxyl protection, while methyl esters prevent decarboxylation during high-temperature steps.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-phenyl salicylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-3-phenyl salicylic acid, with the chemical formula and a molecular weight of 293.1 g/mol, is characterized by the presence of a bromine atom at the 5-position of the salicylic acid structure. It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), making it versatile for laboratory applications .
Inhibition of Enzymatic Activity
5-BPSA has been identified as a selective inhibitor of the enzyme 20α-hydroxysteroid dehydrogenase (AKR1C1) , which is involved in steroid metabolism. Its inhibitory activity has been quantified with a value of 140 nM, indicating its potential for therapeutic applications in conditions related to steroid hormone regulation, such as cancer and hormonal disorders .
Case Study: Hormonal Regulation
- In vitro studies demonstrated that 10 µM concentrations of 5-BPSA significantly inhibited progesterone metabolism in bovine aortic endothelial cells (BAECs), suggesting its role in modulating steroid hormone levels .
Antimicrobial Properties
The compound exhibits notable antifungal activity against various pathogenic fungi. Research indicates that brominated salicylic acids can effectively combat fungal diseases in plants, making 5-BPSA a candidate for agricultural applications as well .
Fungicidal Activity
Research has shown that 5-BPSA possesses fungicidal properties, which can be harnessed to protect crops from fungal infections. This application is particularly relevant in sustainable agriculture, where chemical fungicides are increasingly scrutinized for environmental impact .
Cell Signaling and Pathways
5-BPSA has been implicated in various cellular processes including apoptosis and autophagy. Its role in modulating pathways such as NF-κB and PI3K/Akt/mTOR suggests potential applications in cancer research and therapy development .
Table: Summary of Biological Activities of 5-BPSA
Mechanism of Action
The mechanism of action of 5-Bromo-3-phenyl salicylic acid involves its selective inhibition of the enzyme AKR1C1. This enzyme is responsible for the metabolism of progesterone to an inactive progestin, 20α-hydroxy progesterone. By inhibiting AKR1C1, this compound affects the levels of active steroids in the body, which can have various biological effects .
Comparison with Similar Compounds
Structural Analogues of Salicylic Acid Derivatives
Table 1: Key Brominated Salicylic Acid Derivatives
Key Observations :
- The phenyl group at C3 in this compound enhances steric bulk and π-π interactions, likely contributing to its selective AKR1C1 inhibition compared to simpler bromosalicylic acids .
Chalcone Derivatives with Brominated Salicylic Acid Moieties
Table 2: Chalcone-Based Analogues
Key Observations :
- Chalcone derivatives (e.g., compounds 10 and 22 ) replace the carboxylic acid group with α,β-unsaturated ketones, shifting activity toward antimicrobial and anticancer applications .
- Higher melting points (e.g., 235–237°C for 22 ) correlate with increased halogenation (Cl substituents), enhancing thermal stability .
Sulfonamide-Incorporated Derivatives
Table 3: Sulfonamide Inhibitors
Key Observations :
- Sulfonamide derivatives (e.g., 6d, 7k) exhibit modular structures with substituents like cyanocycloalkyl groups, optimizing binding to hydrophobic enzyme pockets .
- 7m (MW = 543.7 g/mol) demonstrates the impact of bulkier substituents (cyclohexyl vs.
Spectroscopic and Theoretical Comparisons
- This compound vs. 5-bromo-2-hydroxybenzoic acid :
- The phenyl group at C3 in the former alters electron distribution, as evidenced by DFT/B3LYP calculations showing distinct vibrational frequencies and conformer stability .
- FT-IR spectra for 5-bromo-2-hydroxybenzoic acid reveal O-H (3250 cm⁻¹) and C=O (1680 cm⁻¹) stretches, while the phenyl-substituted analogue likely exhibits shifted peaks due to conjugation .
Biological Activity
5-Bromo-3-phenyl salicylic acid (CAS No. 99514-99-5) is a compound of significant interest due to its selective inhibitory effects on specific enzymes involved in steroid metabolism. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and relevant case studies.
- Molecular Formula : C13H9BrO3
- Molecular Weight : 293.11 g/mol
- IUPAC Name : 5-bromo-3-phenylsalicylic acid
This compound is known primarily as a selective inhibitor for human 20α-hydroxysteroid dehydrogenase (AKR1C1). The compound exhibits a Ki value of 140 nM for AKR1C1, indicating its potency in inhibiting this enzyme. In comparison, it shows lower inhibition for AKR1C2 (Ki = 1.97 µM) and AKR1C3 (Ki = 21 µM) .
Inhibition Profile
Enzyme | Ki Value (nM) |
---|---|
AKR1C1 | 140 |
AKR1C2 | 1970 |
AKR1C3 | 21000 |
The compound's ability to inhibit the metabolism of progesterone in vitro has been confirmed, with studies showing that at a concentration of 10 μM, it effectively inhibits progesterone metabolism in bovine aortic endothelial cells (BAECs) .
Antioxidant Properties
Research has indicated that salicylic acid derivatives, including this compound, possess antioxidant properties. These properties can be beneficial in mitigating oxidative stress in various biological systems .
Potential Therapeutic Applications
The inhibition of AKR enzymes has implications for therapeutic strategies in conditions influenced by steroid metabolism, such as certain cancers and metabolic disorders. The selective nature of this compound makes it a candidate for further exploration in drug development targeting these pathways.
Study on Progesterone Metabolism
In a study examining the effects of this compound on progesterone metabolism, researchers found significant inhibition at concentrations as low as 10 nM in cell lines overexpressing AKR1C1. This suggests that the compound could be pivotal in regulating hormonal pathways influenced by progesterone .
Computational Analysis
A computational study highlighted the binding interactions between this compound and the active site of AKR1C1. The additional phenyl group enhances binding affinity through van der Waals interactions with key residues within the enzyme's active site . This structural insight aids in understanding the compound's mechanism and potential for further modifications to enhance efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-3-phenyl salicylic acid, and how are yields optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, 5-bromosalicylic acid is functionalized with arylacryloyl groups using NaOH in CHCl₃/water under reflux (48 h), followed by acidification and purification via column chromatography . Yields (41–57%) depend on substituent steric effects and electron-withdrawing groups (e.g., trichlorophenyl derivatives achieve higher yields due to stabilized intermediates) . Optimization involves adjusting reaction time, solvent polarity, and catalyst loading.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?
- Methodological Answer :
- ¹H NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms regioselectivity .
- HPLC : Purity validation (e.g., 92.5–99.5% purity for derivatives like Compound 55) using C18 columns and gradient elution .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M−H]⁻ at m/z 364.7 for fluorophenyl derivatives) .
Advanced Research Questions
Q. How can 3D-QSAR models guide the design of this compound derivatives with enhanced biological activity?
- Methodological Answer : 3D-QSAR relies on aligning derivatives (e.g., chalcone hybrids) into a pharmacophore model using steric, electrostatic, and hydrophobic field descriptors. For example, substituents at the 3-phenyl position (e.g., -Cl, -OCH₃) enhance antifungal activity by improving hydrophobic interactions with target enzymes . Advanced software like CoMFA/CoMSIA validates predictive power (cross-validated q² > 0.5), followed by synthesis of high-scoring virtual hits .
Q. How can researchers resolve discrepancies in biological activity data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC to rule out impurities (e.g., 97–99% purity thresholds) .
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time.
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., substituent electronic effects vs. steric hindrance) .
Q. What experimental strategies assess the role of phenyl ring substituents in SAR studies?
- Methodological Answer :
- Systematic Substitution : Synthesize derivatives with halogen (-Br, -Cl), methoxy (-OCH₃), or trifluoromethyl (-CF₃) groups at the 2-, 3-, or 4-positions of the phenyl ring .
- Biological Testing : Compare IC₅₀ values against target enzymes (e.g., fungal CYP51) to map substituent effects. For example, 2,3,4-trimethoxyphenyl derivatives show 10-fold higher activity than dichlorophenyl analogs .
Q. How can copper(II) complexation studies inform the mechanism of action of this compound derivatives?
- Methodological Answer : Use pH-potentiometry and UV-vis spectrophotometry to study chelation behavior. For fluorosalicylic acid analogs, copper(II) forms 1:1 or 1:2 (metal:ligand) complexes, stabilizing the deprotonated carboxylate group. ESR in water-methanol mixtures further reveals geometry (e.g., square-planar vs. octahedral), correlating with redox activity .
Properties
IUPAC Name |
5-bromo-2-hydroxy-3-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQWWRUNBHYQLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626874 | |
Record name | 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99514-99-5 | |
Record name | 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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